Atractylenolide II is a naturally occurring compound primarily derived from the rhizomes of Atractylodes macrocephala Koidz, a plant known for its medicinal properties in traditional Chinese medicine. This compound belongs to the class of organic compounds known as eudesmanolides and secoeudesmanolides, which are terpenoids characterized by a specific structural framework that includes a naphtho[2,3-b]furan-2(4H)-one derivative. Atractylenolide II has garnered attention for its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts .
The synthesis of Atractylenolide II can be achieved through various methods, with extraction from Atractylodes macrocephala being the most common. A notable preparation method involves:
This method is noted for its simplicity and reduced environmental impact compared to traditional extraction techniques.
Atractylenolide II has the molecular formula and a molecular weight of 232.3 g/mol. The compound's structural representation can be described by its SMILES notation: CC1=C2CC3C(=C)CCCC3(C)CC2OC1=O
, and its InChI Key is OQYBLUDOOFOBPO-UHFFFAOYSA-N
. The structure features multiple rings characteristic of terpenoids, contributing to its biological activity .
Atractylenolide II participates in several chemical reactions, including:
These reactions are crucial for understanding the compound's metabolic pathways and potential transformations within biological systems.
The mechanisms through which Atractylenolide II exerts its biological effects include:
Atractylenolide II exhibits several notable physical and chemical properties:
These properties are critical for its application in research and therapeutic contexts.
Atractylenolide II has various scientific uses:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3